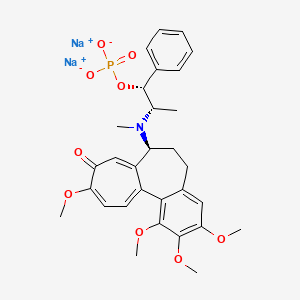
Trilan
Overview
Description
Synthesis Analysis
The synthesis of tris-substituted compounds, such as tris[2-(dimethylamino)phenyl]silane and -germane compounds, involves specific organometallic reactions. These compounds were synthesized and characterized, highlighting the importance of precise reaction conditions to achieve the desired molecular framework and encapsulation of hydrogen atoms bonded to silicon and germanium, leading to unique bond characteristics (Kawachi, Tanaka, & Tamao, 1997).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like X-ray crystallography, revealing intricate details about the spatial arrangement of atoms and bonds. For example, the structure analysis of tris[2-(dimethylamino)phenyl]silane and -germane compounds showed that the 2-(dimethylamino)phenyl groups encapsulate the hydrogen atom, affecting the bond lengths and the s character of the Si-H and Ge-H bonds (Kawachi, Tanaka, & Tamao, 1997).
Chemical Reactions and Properties
Tris(pentafluorophenyl)borane has been highlighted as a superior catalyst in the synthesis of optically active SiO-containing polymers, demonstrating the catalytic abilities of tri-substituted compounds in facilitating specific chemical reactions to achieve polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005). These catalysts enable the formation of siloxane bonds, showcasing the chemical reactivity and properties of such tri-substituted compounds in polymer chemistry.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystallinity, can be significantly influenced by their molecular structures. For instance, the synthesis and structural examination of NaLaNb2O7 by soft chemistry methods explored the thermal stability and crystal structures of the compound, demonstrating the impact of molecular composition on physical properties (Sato, Abo, & Jin, 1992).
Chemical Properties Analysis
The chemical properties of tri-substituted compounds, including their reactivity and stability, are crucial for their application in synthesis and material science. The synthesis of highly branched alkoxy functionalized polysiloxanes through dehydrocarbon polycondensation catalyzed by tris(pentafluorophenyl)borane illustrates the utility of such compounds in creating materials with desirable chemical properties, such as hydrophobicity and reactive alkoxy groups (Chojnowski, Rubinsztajn, Fortuniak, & Kurjata, 2008).
Scientific Research Applications
Biostimulants and Agriculture
- Application in Agriculture : Trilan, containing triacontanol (TRIA), is used as a biostimulant in agriculture. It has been found to enhance yield and leaf quality in crops such as lettuce. Studies demonstrate that biostimulants like this compound can increase nitrogen use efficiency, thereby contributing to more sustainable agricultural practices (Ottaiano et al., 2021).
Plant Growth Regulation
- Enhancing Plant Growth : this compound, through its active component TRIA, has been observed to regulate plant growth. It influences several physiological and biochemical processes in plants, potentially increasing crop yields. However, its commercial use in the U.S. is not widely recommended due to inconsistent results (Ries & Stutte, 1985).
Biomedical Research
- Cell Delivery in Tissue Regeneration : In biomedical research, this compound has been used in the design of hydrogel-based microspherical cell carriers. These carriers are developed for the transplantation of cells in tissue regeneration, indicating a potential application in medical therapies (Wang et al., 2008).
Technology and Innovation
- TRIZ Theory in Mechanical Design : this compound's principles are applied in the TRIZ theory for innovative problem solving in mechanical product design. This creative approach helps designers develop more effective solutions and offers scientific guidance in the mechanical products domain (Ma Yong-gen, 2009).
Cyberinfrastructure for Plant Biology
- Supporting Plant Biology Research : The iPlant Collaborative uses this compound-related concepts to create cyberinfrastructure that supports plant biology research. This involves leveraging high-performance computing and data storage to facilitate cross-disciplinary research and training in plant science (Goff et al., 2011).
Educational Framework
- Soil Science Learning and Teaching : this compound principles are incorporated in the teaching-research-industry-learning (TRIL) nexus to develop frameworks for teaching soil science. This approach addresses industry needs and promotes multidisciplinary learning (Field et al., 2017).
Green Tribology
- Environmental Impact Studies : this compound is also relevant in green tribology, which is the study of ecological balance and environmental impacts in the interaction of solid surfaces. It encompasses areas like biomimetic surfaces, energy conservation, and renewable energy sources (Nosonovsky & Bhushan, 2010).
properties
IUPAC Name |
4,5,6-trichloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2/c8-2-1-3-6(5(10)4(2)9)11-7(12)13-3/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXHZCGBJSGVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198995 | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50995-94-3 | |
| Record name | Trilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trilan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Trilene based on the provided research?
A1: The research indicates Trilene's historical use as an analgesic, particularly in obstetrics and gynecology. One paper highlights its application for analgesia in these fields [].
Q2: Is there any information available on the safety and regulatory guidelines for using Trilene in workplaces?
A3: One paper examines the maximum permissible exposure limit (MPEL) for Trilene in work environments []. This suggests the importance of workplace safety and the existence of regulatory guidelines for handling Trilene, although the specific details aren't provided in the abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















